molecular formula C16H17NO3 B1208091 3-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4-methylbenzoic acid methyl ester

3-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4-methylbenzoic acid methyl ester

Cat. No. B1208091
M. Wt: 271.31 g/mol
InChI Key: KZXQAAPFOWYLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-formyl-2,5-dimethyl-1-pyrrolyl)-4-methylbenzoic acid methyl ester is a member of pyrroles.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been studied in the context of synthesis and chemical properties. For example, it's used as an intermediate in chemical syntheses, like in the synthesis of pyridocarbazoles for anti-tumor studies (Dalton, Demerac, & Teitei, 1969) and as an intermediate in the synthesis of Espintanol (Covarrubias-Zúñiga, Zúñiga-Villarreal, & Toscano, 2002).

Chemical Synthesis Techniques

  • It is also involved in various chemical synthesis techniques. For instance, in the context of chemoselective methylation and esterification reactions (Selva & Tundo, 2006) and in the synthesis of 1,1‐Dimethylethyl (S)‐4‐Formyl‐2,2‐Dimethyl‐3‐Oxazolidinecarboxylate by oxidation of alcohol (Dondoni & Perrone, 2003).

Applications in Material Science

  • This compound is used in the field of material science as well, such as in the synthesis of mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes (Wang, Zhao, Qian, & Huang, 2018).

Potential Applications in Pharmaceutical Research

  • Although not directly related to drug use and dosage, the compound has been referenced in pharmaceutical research contexts. For instance, its related derivatives have been mentioned in the context of parabens' effects on adipocyte differentiation, which is significant in understanding certain health impacts (Hu, Chen, Whitener, Boder, Jones, Porollo, Chen, & Zhao, 2013).

properties

Product Name

3-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4-methylbenzoic acid methyl ester

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)-4-methylbenzoate

InChI

InChI=1S/C16H17NO3/c1-10-5-6-13(16(19)20-4)8-15(10)17-11(2)7-14(9-18)12(17)3/h5-9H,1-4H3

InChI Key

KZXQAAPFOWYLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=CC(=C2C)C=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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